

Application Notes and Protocols: Synthesis of Radiolabeled Diazonamide for Imaging

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Compound of Interest

Compound Name: *Danca*
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Introduction

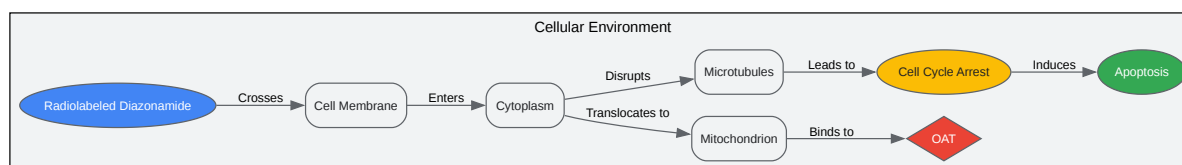
Diazonamide A is a potent antimetabolic agent isolated from the marine ascidian *Diazona angulata*.^[1] Its unique and complex molecular architecture, coupled with its significant biological activity, has made it a subject of intense synthetic and biological investigation.^{[1][2][3]} The development of a radiolabeled version of diazonamide would be a valuable tool for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).^{[4][5]} Such a radiotracer would enable researchers to study its pharmacokinetics, biodistribution, target engagement, and potential as a diagnostic or therapeutic agent in real-time.^{[6][7][8]}

These application notes provide a detailed, albeit prospective, protocol for the synthesis of a radiolabeled diazonamide analog suitable for PET imaging. Given the absence of published literature on the direct radiolabeling of diazonamide, this document outlines a scientifically plausible strategy based on the known total synthesis of diazonamide A and established radiolabeling methodologies.^{[1][2]} The proposed strategy involves the synthesis of a suitable

precursor and its subsequent radiolabeling with Carbon-11 ($[^{11}\text{C}]$), a commonly used positron-emitting radionuclide for PET imaging due to its short half-life and versatility in labeling organic molecules.[9][10]

Proposed Signaling Pathway Interaction

While the precise signaling pathway of diazonamide's antimitotic activity is complex, it is known to interact with ornithine δ -amino-transferase (OAT), a mitochondrial matrix protein, and disrupt microtubule dynamics, leading to cell cycle arrest.[1] A radiolabeled diazonamide could be used to visualize its accumulation in tumors and probe its interaction with its cellular targets in vivo.



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Caption: Proposed mechanism of action of radiolabeled diazonamide for imaging.

Experimental Protocols

Synthesis of a Des-methyl Diazonamide Precursor for $[^{11}\text{C}]\text{CH}_3\text{I}$ Labeling

The proposed radiolabeling strategy involves the methylation of a des-methyl precursor of diazonamide using $[^{11}\text{C}]\text{methyl iodide}$. This requires the synthesis of a diazonamide analog where one of the methyl groups is replaced with a hydroxyl or amine group that can be subsequently methylated. For this protocol, we will focus on a precursor with a phenolic hydroxyl group amenable to O-methylation. This approach is based on synthetic routes to diazonamide A that utilize protected tyrosine derivatives.[2]

Materials:

- N-Cbz-L-tyrosine methyl ester
- 7-bromo-N-MOM-isatin
- Isopropyl magnesium chloride (iPrMgCl)
- Methoxymethyl chloride (MOMCl)
- Thionyl chloride (SOCl₂)
- Zinc dust (Zn)
- Acetic acid (HOAc)
- Lithium hydroxide (LiOH)
- Aminooxazole building block
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBT)
- Sodium carbonate (Na₂CO₃)
- Dimethylformamide (DMF)
- Standard solvents and reagents for organic synthesis

Procedure:

- Synthesis of the Oxindole Core:
 - Treat N-Cbz-L-tyrosine methyl ester with iPrMgCl to form the corresponding phenoxide.
 - Couple the phenoxide with 7-bromo-N-MOM-isatin to yield the tertiary alcohol intermediate.[2]
 - Protect the phenolic hydroxyl group with MOMCl.

- Reduce the tertiary alcohol using SOCl_2 followed by Zn/HOAc to obtain the protected oxindole.[2]
- Amide Coupling:
 - Saponify the methyl ester of the oxindole using LiOH .
 - Couple the resulting carboxylic acid with the appropriate aminooxazole fragment using EDC and HOBt to form the cyclization precursor.[2]
- Intramolecular Arylation:
 - Induce intramolecular $\text{S}_\text{n}\text{Ar}$ cyclization of the precursor using Na_2CO_3 in DMF at elevated temperature to form the core structure of the des-methyl diazonamide precursor.[2]
- Final Steps to Precursor:
 - The remaining steps to complete the synthesis of the des-methyl diazonamide precursor would follow established total synthesis routes, leaving a free phenolic hydroxyl group for the final radiolabeling step.

Radiolabeling with [^{11}C]Methyl Iodide

Materials:

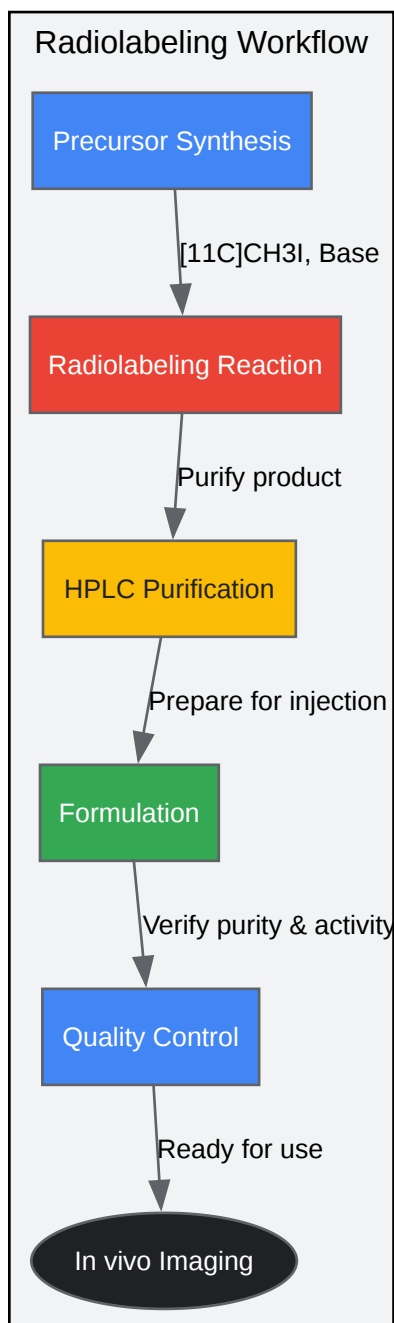
- Des-methyl diazonamide precursor
- [^{11}C]Methyl iodide ($[^{11}\text{C}]\text{CH}_3\text{I}$)
- Sodium hydride (NaH) or Cesium carbonate (Cs_2CO_3)
- Anhydrous dimethylformamide (DMF)
- HPLC purification system with a semi-preparative column (e.g., C18)
- Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)
- Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

- Ethanol for formulation
- Saline for injection

Procedure:

- Preparation:
 - Dissolve the des-methyl diazonamide precursor (approx. 1 mg) in anhydrous DMF (200 μ L) in a sealed reaction vial.
 - Add a suitable base, such as NaH or Cs_2CO_3 , to the solution.
- Radiolabeling Reaction:
 - Bubble the gaseous $^{11}\text{C}[\text{CH}_3]\text{I}$ through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80°C) for 5-10 minutes.
- Quenching and Purification:
 - Quench the reaction by adding water (500 μ L).
 - Inject the crude reaction mixture onto the semi-preparative HPLC system for purification.
 - Collect the radioactive peak corresponding to the ^{11}C diazonamide analog.
- Formulation:
 - Dilute the collected HPLC fraction with water and pass it through a C18 Sep-Pak cartridge to trap the product.
 - Wash the cartridge with water to remove residual HPLC solvents.
 - Elute the final product from the cartridge with ethanol (0.5 mL).
 - Dilute the ethanolic solution with sterile saline for injection to achieve a final ethanol concentration of $<10\%$.
- Quality Control:

- Perform analytical HPLC to determine radiochemical purity and specific activity.
- Confirm the identity of the product by co-elution with a non-radioactive standard.



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Caption: Workflow for the synthesis and application of radiolabeled diazonamide.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis of the [¹¹C]diazonamide analog. These values are based on typical outcomes for similar [¹¹C]methylation reactions reported in the literature.

Table 1: Radiosynthesis and Quality Control

Parameter	Expected Value
Radiochemical Yield (decay-corrected)	15-30%
Radiochemical Purity	>98%
Molar Activity	37-74 GBq/μmol (1-2 Ci/μmol)
Synthesis Time	45-60 minutes

Table 2: In Vitro and In Vivo Stability

Matrix	Time Point	% Intact Radiotracer
Human Plasma (in vitro)	30 min	>95%
	60 min	>90%
Mouse Plasma (in vivo)	15 min	>90%
	30 min	>80%

Application in Imaging

The synthesized [¹¹C]diazonamide can be used as a PET tracer to investigate its biological behavior in preclinical models.

Experimental Protocol for in vivo PET Imaging:

- Animal Model: Utilize tumor-bearing mice (e.g., xenograft models of human cancer cell lines known to be sensitive to diazonamide).

- **Tracer Administration:** Inject the formulated [^{11}C]diazonamide (typically 3.7-7.4 MBq) intravenously into the tail vein of the anesthetized mouse.
- **PET/CT Imaging:** Acquire dynamic or static PET scans over a period of 60-90 minutes. A CT scan should be performed for anatomical co-registration and attenuation correction.
- **Image Analysis:** Reconstruct the PET images and analyze the biodistribution of the tracer over time. Quantify the uptake in various organs, including the tumor, to determine the tumor-to-background ratios.
- **Ex vivo Biodistribution:** Following the final imaging time point, euthanize the animals and collect major organs and tissues. Measure the radioactivity in each sample using a gamma counter to confirm the imaging data.

Conclusion

The development of a radiolabeled diazonamide analog would provide a powerful tool for preclinical and potentially clinical research. The proposed synthesis and radiolabeling protocol, while hypothetical, is based on established chemical and radiochemical principles and offers a feasible pathway to such a tracer. The ability to non-invasively image the distribution and target interaction of diazonamide in vivo would significantly advance our understanding of its pharmacology and could accelerate its development as a novel anticancer agent.

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